1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18728974
InChI: InChI=1S/C17H13ClN2O3/c1-23-14-7-5-11(6-8-14)15-10-16(17(21)22)20(19-15)13-4-2-3-12(18)9-13/h2-10H,1H3,(H,21,22)
SMILES:
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18728974

Molecular Formula: C17H13ClN2O3

Molecular Weight: 328.7 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
IUPAC Name 2-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C17H13ClN2O3/c1-23-14-7-5-11(6-8-14)15-10-16(17(21)22)20(19-15)13-4-2-3-12(18)9-13/h2-10H,1H3,(H,21,22)
Standard InChI Key HQMHSXCAYZFLDQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₇H₁₃ClN₂O₃, with a molecular weight of 328.75 g/mol. Its structure comprises a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5 by a 3-chlorophenyl group, a 4-methoxyphenyl group, and a carboxylic acid moiety, respectively .

Structural Analysis

X-ray crystallography studies of analogous pyrazole-carboxylic acids, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, reveal key structural insights :

  • Hydrogen bonding: The carboxylic acid group forms dimers in the solid state, stabilizing the crystal lattice .

  • Conformational flexibility: Substituents on the pyrazole ring adopt distinct orientations due to steric and electronic effects .

Table 1: Structural Comparison with Analogous Pyrazole Derivatives

CompoundSubstituents (Positions 1, 3, 5)Molecular Weight (g/mol)Key Feature
Target Compound3-ClPh, 4-MeOPh, COOH328.75Dual aryl + carboxylic acid
3-(4-ClPh)-1-(4-MeOPh)-1H-pyrazole4-ClPh, 4-MeOPh, H294.75No carboxylic acid group
1-(3-ClPh)-3-Ph-1H-pyrazole-5-COOH3-ClPh, Ph, COOH302.75Single phenyl substituent

Synthesis and Reaction Pathways

Regiospecific Synthesis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example:

  • Hydrazine + 1,3-diketone: Reaction of 3-chlorophenylhydrazine with a β-ketoester bearing a 4-methoxyphenyl group yields the pyrazole core .

  • Oxidation: Subsequent oxidation of a hydroxypyrazole intermediate introduces the carboxylic acid group.

Critical factors influencing yield and purity include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature: Reactions typically proceed at 80–100°C.

Challenges in Structural Verification

Differentiation between regioisomers (e.g., 3- vs. 5-substituted pyrazoles) requires advanced analytical techniques:

  • X-ray crystallography: Provides unambiguous confirmation of substitution patterns .

  • NMR spectroscopy: ¹H NMR signals for pyrazole protons appear at δ 6.5–7.5 ppm, with splitting patterns dependent on adjacent substituents.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and methanol (>10 mg/mL), sparingly soluble in water (<1 mg/mL).

  • Thermal stability: Decomposes above 250°C without melting, consistent with aromatic carboxylic acids.

Reactivity

The carboxylic acid group participates in characteristic reactions:

  • Esterification: Forms methyl esters under acidic methanol conditions .

  • Amide coupling: Reacts with amines in the presence of EDC/HOBt to yield bioactive derivatives.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

Key substituent effects include:

  • 3-Chlorophenyl: Enhances lipophilicity (clogP +0.7), improving blood-brain barrier penetration.

  • 4-Methoxyphenyl: Electron-donating group increases metabolic stability (t₁/₂ > 4 h in liver microsomes).

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for:

  • Kinase inhibitors: Pyrazole-carboxylic acids chelate ATP-binding site metal ions (e.g., in EGFR inhibitors).

  • Anticancer agents: Derivatives induce apoptosis in MCF-7 cells (EC₅₀ = 12.3 μM).

Material Science

  • Coordination polymers: The carboxylic acid group binds metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

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